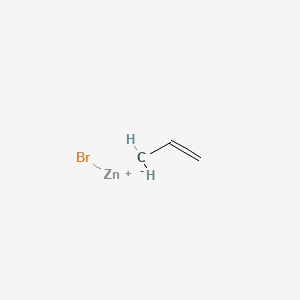

Zinc, bromo-2-propenyl-

Description

BenchChem offers high-quality Zinc, bromo-2-propenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Zinc, bromo-2-propenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

bromozinc(1+);prop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5.BrH.Zn/c1-3-2;;/h3H,1-2H2;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIZNQHOVHYLYHY-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]C=C.[Zn+]Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5BrZn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30447626 | |

| Record name | Zinc, bromo-2-propenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30447626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18925-10-5 | |

| Record name | Zinc, bromo-2-propenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30447626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Overview of Allylic Organozinc Chemistry with Emphasis on Bromo 2 Propenylzinc

Historical Trajectory and Seminal Discoveries in Organozinc Chemistry

The field of organometallic chemistry was inaugurated in 1849 with the pioneering work of Sir Edward Frankland, who first synthesized diethylzinc (B1219324) by reacting ethyl iodide with zinc metal. wikipedia.orgd-nb.infodigitellinc.comacs.org This discovery was a cornerstone for the development of the theory of valence. digitellinc.com Frankland's initial synthesis produced a volatile and pyrophoric liquid, highlighting the need for air-free techniques in handling such compounds. wikipedia.org

Following Frankland's discovery, the 19th century witnessed significant expansion in the synthetic applications of organozinc reagents. Key developments include:

1858: James Alfred Wanklyn, a student in Frankland's lab, reported the first synthesis of a zincate nucleophile. digitellinc.com

Early 1860s: Frankland and his student, B. F. Duppa, reported the reaction of dialkylzinc reagents with oxalate (B1200264) esters. digitellinc.com

Late 1860s-1870s: At Kazan Imperial University, Aleksandr Mikhailovich Butlerov and his student, Aleksandr Mikhailovich Zaitsev, pioneered the synthesis of tertiary alcohols from organozinc reagents and acid chlorides. digitellinc.com Zaitsev's group further extended this methodology to synthesize secondary alcohols. digitellinc.com

1887: Serhii Mykolayovych Reformatskyi, a student of Zaitsev's, discovered his eponymous reaction. nih.gov The Reformatsky reaction involves the reaction of an α-haloester with a carbonyl compound (aldehyde or ketone) in the presence of zinc to form β-hydroxyesters. digitellinc.comnih.gov This reaction remains one of the most enduring organozinc syntheses. digitellinc.com

Simmons-Smith Reaction: Another landmark discovery was the Simmons-Smith reaction, which utilizes a zinc-copper couple to generate a carbenoid species for the cyclopropanation of alkenes. uni-muenchen.de

These seminal discoveries laid the groundwork for the evolution of organozinc compounds from chemical curiosities to indispensable reagents in the synthetic chemist's toolkit. researchgate.net

Contemporary Significance of Allylic Zinc Reagents in Synthetic Methodologies

Organozinc reagents are highly valued in modern organic synthesis for their ideal balance of reactivity and functional group tolerance. uni-muenchen.deresearchgate.netpurdue.edu They are less reactive than their organolithium or Grignard counterparts, which allows them to be used in the presence of sensitive functional groups like esters and nitriles. wikipedia.orguni-muenchen.de

Allylic zinc reagents are a particularly reactive and useful subclass of organozinc compounds. d-nb.infouni-muenchen.de Bromo-2-propenyl-zinc (Allylzinc bromide) is a prominent member of this class. It is typically prepared in situ through the reaction of allyl bromide with activated zinc metal in a solvent like tetrahydrofuran (B95107) (THF). chembk.comguidechem.com

Table 1: Chemical Properties of Zinc, bromo-2-propenyl-

| Property | Value | Source |

|---|---|---|

| CAS Number | 18925-10-5 | guidechem.com |

| Molecular Formula | C₃H₅BrZn | guidechem.comnih.gov |

| Molecular Weight | 186.36 g/mol | guidechem.comnih.gov |

| Synonyms | allylzinc bromide | guidechem.comnih.gov |

| Physical State | Colorless to yellow liquid | chembk.com |

| Solubility | Soluble in anhydrous organic solvents (e.g., THF, toluene) | chembk.com |

| Reactivity | Reacts with water | guidechem.com |

The synthetic utility of bromo-2-propenyl-zinc and other allylic zinc reagents is extensive. They are frequently used as nucleophiles in a variety of transformations:

Additions to Carbonyl Compounds: Allylic zinc reagents readily add to aldehydes and ketones to produce homoallylic alcohols. southasiacommons.net These reactions are fundamental in building carbon skeletons.

Cross-Coupling Reactions: They are excellent partners in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, to form new carbon-carbon bonds. wikipedia.orgresearchgate.net

Additions to Imines: The addition of allylic zinc reagents to imines provides a route to synthesize chiral allylic amines. purdue.edu

Reactions with Nitriles: Bromo-2-propenyl-zinc has been shown to undergo addition reactions with nitrile oxides to form 5-butenylisoxazolines. guidechem.com

The development of new methods for preparing more stable and versatile organozinc reagents continues to be an active area of research. For instance, procedures have been developed to create solid allylic zinc reagents with improved air and moisture stability, enhancing their practicality and shelf-life. uni-muenchen.de The ongoing exploration of organozinc chemistry, particularly with versatile reagents like bromo-2-propenyl-zinc, promises to yield even more powerful synthetic methods in the future. researchgate.net

Table 2: Research Findings on the Synthesis and Application of Zinc, bromo-2-propenyl-

| Research Area | Finding | Implication |

|---|---|---|

| In Situ Preparation | Prepared by the reaction of zinc with allyl bromide. chembk.com | Provides a straightforward and common method for generating the active reagent for immediate use. |

| Addition to Nitrile Oxides | Undergoes addition to form 5-butenylisoxazolines. guidechem.com | Demonstrates its utility in the synthesis of heterocyclic compounds. |

| Asymmetric Synthesis | Used in catalytic, asymmetric additions to carbonyls to form enantiomerically enriched allylic alcohols. southasiacommons.net | Highlights its importance in stereoselective synthesis for producing chiral molecules. |

| Cross-Coupling | Can be utilized in transition metal-catalyzed cross-coupling reactions. uni-muenchen.de | Expands its application in constructing complex carbon frameworks through C-C bond formation. |

Synthetic Methodologies for Bromo 2 Propenylzinc and Substituted Allylic Zinc Reagents

Direct Metal Insertion Strategies

The most straightforward method for preparing allylic zinc reagents is the direct insertion of metallic zinc into an allylic halide. acs.org This oxidative addition process, while conceptually simple, requires careful control over the reaction conditions and the nature of the zinc metal to achieve high yields and prevent undesirable side reactions, such as Wurtz-type homocoupling. organic-chemistry.orgresearchgate.net

Activation Techniques for Zinc Metal

Commercial zinc powder is often coated with a passivating layer of zinc oxide, which impedes its reaction with organic halides. nih.gov Consequently, various activation methods have been developed to remove this layer and enhance the metal's reactivity.

Common chemical activation techniques include treatment with reagents like 1,2-dibromoethane, iodine, or trimethylsilyl (B98337) chloride (TMSCl). wikipedia.orgnih.gov These agents either chemically remove the oxide layer or generate a more reactive zinc surface. nih.gov For instance, iodine can facilitate the conversion of less reactive alkyl bromides to more reactive alkyl iodides in situ. organic-chemistry.org Another highly effective method is the use of Rieke zinc, a highly reactive form of zinc powder produced by the reduction of zinc salts, such as zinc chloride, with an alkali metal like potassium or lithium naphthalenide. thieme-connect.denih.gov Mechanical activation through ball-milling has also emerged as a general and reproducible method that can obviate the need for strictly dry solvents and is independent of the physical form of the zinc. nih.govresearchgate.net

| Activation Method | Reagent/Procedure | Mechanism of Action | Reference |

| Chemical | 1,2-Dibromoethane, I₂, TMSCl | Removes zinc oxide layer, in situ halide exchange | wikipedia.orgnih.govorganic-chemistry.org |

| Reductive | Rieke Zinc (from ZnCl₂ + K/Li) | Generates highly reactive, fine zinc powder | thieme-connect.denih.gov |

| Mechanical | Ball-milling | Increases surface area and removes oxide layer | nih.govresearchgate.net |

Role of Ancillary Ligands and Additives in Reagent Formation

The formation and stability of organozinc reagents are significantly influenced by the presence of certain additives, most notably lithium chloride (LiCl) and magnesium pivalate (B1233124) (Mg(OCOtBu)₂).

Lithium Chloride (LiCl): The addition of LiCl is crucial for the efficient synthesis of a wide range of functionalized organozinc reagents from organic halides. organic-chemistry.orgresearchgate.net Its primary role is to solubilize the organozinc species as it forms on the metal surface. nih.govnih.govacs.org This is achieved through the formation of a soluble "ate" complex (e.g., RZnX·LiCl), which removes the product from the zinc surface, thereby exposing fresh metal for further reaction and preventing the buildup of passivating intermediates. wikipedia.orgnih.govacs.orgresearchgate.net This solubilization effect is key to achieving high yields and has been shown to switch the rate-determining step of the reaction from slow solubilization to the oxidative addition itself. nih.gov The presence of a stoichiometric amount of LiCl is often essential for the subsequent reactivity of the generated organozinc reagent. beilstein-journals.org

Magnesium Pivalate (Mg(OCOtBu)₂): The combination of LiCl and magnesium pivalate has been used to prepare solid, thermally stable allylic zinc reagents. nih.gov After formation in a solvent like tetrahydrofuran (B95107) (THF), the solvent can be evaporated to yield a solid reagent. nih.gov These organozinc pivalates, which are mixed zinc-magnesium organometallics, exhibit enhanced air and moisture stability, making them convenient for storage and handling. orgsyn.orgorgsyn.orgrsc.org This increased stability is attributed to the presence of magnesium pivalate. orgsyn.orgorgsyn.org

Regiochemical Control in Allylic Zinc Reagent Generation

A significant challenge in the chemistry of allylic organometallics is controlling the regioselectivity of their reactions. Unsymmetrical allylic zinc reagents can exist as a mixture of constitutional isomers, and their reaction with electrophiles can lead to different products.

The direct insertion of zinc into substituted allylic halides generally proceeds with high regioselectivity. organic-chemistry.org For instance, the reaction of substituted allylic halides with zinc in the presence of LiCl, followed by reaction with acid chlorides or chloroformates, yields α-substituted β,γ-unsaturated ketones and esters with perfect regioselectivity. organic-chemistry.orgthieme-connect.com In many cases, the reaction of unsymmetrical allylic zinc reagents proceeds via a complete allylic rearrangement, where the new carbon-carbon bond is formed at the most substituted carbon of the allylic system. nih.govd-nb.infonih.gov This high regioselectivity is often attributed to kinetic control. d-nb.info DFT calculations have been employed to rationalize the exquisite regioselectivity observed in these transformations. nih.govresearchgate.net

Scalable and Continuous Flow Synthesis Protocols

While batch synthesis of organozinc reagents is common in laboratory settings, it can be labor-intensive and present safety concerns due to exothermicity. nih.govresearchgate.net Continuous flow chemistry offers a safer, more efficient, and scalable alternative. acs.orgnih.govconsensus.app

In a typical flow setup, a solution of the organic halide is passed through a heated column packed with metallic zinc. nih.govresearchgate.net This method allows for the on-demand synthesis of organozinc reagents with reproducible concentrations. nih.govresearchgate.net The generated solution can then be directly telescoped into a subsequent reaction, such as a Negishi coupling or a Reformatsky reaction. nih.govresearchgate.net This approach has been successfully applied to produce various organozinc compounds with high yields (up to 98%) and complete conversion of the starting halide, even at high concentrations and large scales. acs.orgresearchgate.net The use of packed-bed reactors with zinc granules eliminates the need for filtration of the organozinc solution. rsc.org

| Synthesis Protocol | Key Features | Advantages | Reference |

| Batch Synthesis | Reaction conducted in a flask with all reagents combined. | Suitable for small-scale laboratory preparations. | organic-chemistry.orgorganic-chemistry.org |

| Continuous Flow | Solution of organic halide pumped through a packed zinc column. | Scalable, safe, on-demand synthesis, reproducible concentrations, suitable for telescoping reactions. | acs.orgnih.govresearchgate.netresearchgate.net |

Transmetalation Approaches for Allylic Zinc Reagent Synthesis

An alternative to direct zinc insertion is transmetalation, where a pre-formed organometallic compound is reacted with a zinc salt. This method is particularly useful for creating organozinc reagents that are difficult to prepare directly. pitt.edu

Exchange Reactions with Organolithium Precursors

One of the most synthetically useful transmetalation methods involves the reaction of an organolithium species with a zinc halide. pitt.eduwikipedia.org Organolithium compounds can be prepared through various methods, including reductive lithiation or halogen-lithium exchange. pitt.edu The subsequent transmetalation to zinc increases the functional group tolerance of the resulting reagent due to the lower reactivity of the organozinc compound compared to the organolithium precursor. wikipedia.org This strategy has been successfully employed in complex molecule synthesis where sensitive functional groups are present. wikipedia.org The boron-to-zinc exchange is another important transmetalation process, often occurring with retention of configuration. acs.orgacs.org

Transmetalation from Grignard Reagents

The generation of allylic zinc reagents through the transmetalation of their corresponding Grignard reagent precursors is a well-established and effective method. thieme-connect.de This process involves the reaction of a pre-formed allylic magnesium halide (Grignard reagent) with a zinc halide salt, typically zinc(II) chloride (ZnCl₂) or zinc(II) bromide (ZnBr₂). The thermodynamic driving force for this exchange stems from the difference in electronegativity between the metals; the more electropositive magnesium is replaced by the less electropositive zinc, resulting in a more covalent and less reactive carbon-zinc bond compared to the carbon-magnesium bond. mmcmodinagar.ac.in This modulation in reactivity makes the resulting organozinc reagents more tolerant of sensitive functional groups. mmcmodinagar.ac.inrsc.orgijmpronline.com

The general transformation can be represented as:

Allyl-MgX + ZnX'₂ ⟶ Allyl-ZnX' + MgXX'

This transmetalation is a key step in various synthetic protocols where the milder nature of the organozinc reagent is required. For instance, organomagnesium compounds are listed among the primary organometallic compounds suitable for reaction with zinc halides to produce the desired organozinc compounds. google.com While organolithium reagents can also be used, the use of Grignard reagents is common. google.com The resulting allylic zinc reagents can then be used in a variety of subsequent reactions, including additions to imines and other electrophiles. researchgate.net

Conversion from Organostannane and Organoboron Precursors

Transmetalation from organotin and organoboron compounds provides alternative and powerful routes to allylic zinc reagents, often allowing for the preparation of highly functionalized molecules. rsc.org

Organoboron Precursors:

The boron-zinc exchange is a particularly effective method for preparing functionalized primary diorganozincs. studfile.net This process typically involves the reaction of an allylborane or allylboronate ester with a dialkylzinc, such as diethylzinc (B1219324) (Et₂Zn) or diisopropylzinc (B128070) (iPr₂Zn). studfile.net Chiral organoboranes can serve as excellent precursors for generating chiral secondary alkylzinc reagents, highlighting the stereospecific potential of this method. studfile.net The choice of the dialkylzinc reagent can depend on the reactivity of the organoborane precursor; primary organoboranes react well with diethylzinc, while less reactive secondary organoboranes may require the more reactive diisopropylzinc. studfile.net

This methodology has been successfully applied in catalytic allylation reactions, where the allylzinc species is generated in situ from an allylboronate and a zinc amide. rsc.org

Organostannane Precursors:

The conversion of organostannanes, such as allylstannanes, to organozinc reagents is another viable synthetic strategy, although transmetalations from stannanes to copper are sometimes more direct. studfile.net However, the principle of transmetalation is applicable, where the carbon-tin bond is cleaved and replaced by a carbon-zinc bond. These reactions are often facilitated by the formation of stable tin byproducts. The use of organotin precursors is mentioned in the context of preparing organozinc reagents for subsequent catalytic reactions. rsc.orggoogle.com

The following table summarizes the transmetalation approaches:

| Precursor Type | General Reaction | Key Features |

| Grignard Reagent | Allyl-MgX + ZnX'₂ ⟶ Allyl-ZnX' + MgXX' | Reduces reactivity; increases functional group tolerance. mmcmodinagar.ac.inijmpronline.com |

| Organoboron | Allyl-B(OR)₂ + R'₂Zn ⟶ Allyl-ZnR' + R'B(OR)₂ | Allows for the synthesis of highly functionalized and chiral reagents. studfile.net |

| Organostannane | Allyl-SnR₃ + ZnX₂ ⟶ Allyl-ZnX + R₃SnX | Alternative route, useful in specific catalytic systems. rsc.orggoogle.com |

Indirect Generation Methods (e.g., Fragmentation of Zinc Alkoxides)

An innovative, indirect method for generating allylic zinc reagents involves the fragmentation of sterically hindered homoallylic zinc alkoxides. This approach serves as a "masked" form of the allylic zinc reagent, avoiding issues like homocoupling that can occur during direct preparation from allylic halides.

The process begins with a sterically hindered homoallylic alcohol, which is deprotonated, typically with a strong base like butyllithium (B86547) (BuLi), to form a lithium alkoxide. Subsequent transmetalation with a zinc salt (e.g., ZnBr₂) yields the corresponding zinc alkoxide. When heated, this sterically crowded zinc alkoxide undergoes a fragmentation reaction to generate an allylic zinc reagent and a ketone in situ. The newly formed allylic zinc reagent can then be trapped by an electrophile present in the reaction mixture.

A notable feature of this method is the potential for a double allylic transposition mechanism. The fragmentation is believed to proceed through a cyclic six-membered ring intermediate where the zinc atom is complexed. This controlled fragmentation can lead to excellent regio- and diastereoselectivities in the subsequent reaction with an electrophile. For instance, α-substituted homoallylic alcohols yield exclusively α-substituted products with high anti-diastereoselectivity. Similarly, γ-substituted homoallylic alcohols produce γ-substituted products.

Research has also demonstrated that this fragmentation-allylation sequence can be made catalytic with respect to the zinc salt. The catalytic cycle involves the zinc shuttling between the sterically hindered zinc alkoxide and the product's zinc alkoxide, which can then react with the lithium alkoxide of the starting alcohol to regenerate the key intermediate. Reductions in the amount of zinc salt to as low as 10 mol% have been shown to provide the desired products in high yields.

The table below outlines the key steps in this indirect generation method.

| Step | Description | Reactants | Products |

| 1. Alkoxide Formation | Deprotonation of a sterically hindered homoallylic alcohol. | Homoallylic alcohol, Butyllithium | Lithium alkoxide |

| 2. Transmetalation | Conversion of the lithium alkoxide to a zinc alkoxide. | Lithium alkoxide, Zinc bromide | Zinc alkoxide |

| 3. Fragmentation | Thermal fragmentation of the zinc alkoxide. | Zinc alkoxide | Allylic zinc reagent, Ketone |

| 4. Electrophilic Trap | Reaction of the in situ generated allylic zinc reagent. | Allylic zinc reagent, Electrophile (e.g., aldehyde) | Homoallylic alcohol |

Reactivity Profiles and Mechanistic Investigations of Bromo 2 Propenylzinc and Analogous Allylic Zinc Systems

Nucleophilic Addition Reactions

Organozinc reagents, including bromo-2-propenylzinc, function as effective nucleophiles, capable of attacking a variety of electrophilic carbon centers. libretexts.orgmasterorganicchemistry.com The nucleophilic character of the carbon bound to zinc allows for addition reactions to polarized multiple bonds, most notably the carbonyl group. masterorganicchemistry.comuomustansiriyah.edu.iq These reactions typically proceed via a mechanism where the nucleophilic carbon attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.commasterorganicchemistry.com The reactivity of the carbonyl compound is influenced by electronic and steric factors; electron-withdrawing groups adjacent to the carbonyl increase its electrophilicity and reactivity, while bulky groups can hinder the approach of the nucleophile. masterorganicchemistry.comuomustansiriyah.edu.iq

Addition to Carbonyl Electrophiles (Aldehydes, Ketones, Esters, Acid Chlorides, Chloroformates)

The addition of allylic zinc halides to carbonyl compounds is a fundamental and widely used transformation for the synthesis of homoallylic alcohols. Aldehydes and ketones readily react with reagents like bromo-2-propenylzinc in what is often a variation of the Reformatsky reaction. doubtnut.com The reaction involves the nucleophilic attack of the allylic zinc reagent on the carbonyl carbon. masterorganicchemistry.com Aldehydes are generally more reactive than ketones due to reduced steric hindrance and greater electrophilicity of the carbonyl carbon. uomustansiriyah.edu.iq

The reaction with aldehydes produces secondary homoallylic alcohols, while ketones yield tertiary homoallylic alcohols. These additions are highly valuable for constructing complex molecular frameworks. The reaction of bromo-2-propenylzinc with an aldehyde, for instance, introduces a 2-propenyl group, creating a new stereocenter and a versatile alkene functionality for further chemical manipulation.

| Electrophile | Reagent | Product Type | Typical Conditions |

| Aldehyde (R-CHO) | Bromo-2-propenylzinc | Secondary Homoallylic Alcohol | THF, room temperature |

| Ketone (R-CO-R') | Bromo-2-propenylzinc | Tertiary Homoallylic Alcohol | THF, room temperature |

| Ester (R-COOR') | Bromo-2-propenylzinc | Tertiary Homoallylic Alcohol | Requires activation or harsher conditions |

| Acid Chloride (R-COCl) | Bromo-2-propenylzinc | Tertiary Homoallylic Alcohol | Low temperature, THF |

While highly reactive with aldehydes and ketones, the addition of organozinc reagents to less electrophilic carbonyls like esters is less straightforward. Esters are generally less reactive than aldehydes or ketones towards nucleophilic attack. masterorganicchemistry.com Consequently, forcing conditions or the use of more reactive organometallic species may be necessary to achieve good yields.

Acid chlorides and chloroformates, being highly electrophilic, react readily with organozinc reagents. elsevier.com The reaction of bromo-2-propenylzinc with an acid chloride would be expected to proceed rapidly, even at low temperatures, to initially form a ketone. However, due to the high reactivity of the ketone product towards the organozinc reagent, the reaction often proceeds further to yield a tertiary alcohol after aqueous workup.

Carboxylation Reactions with Carbon Dioxide as a C1 Electrophile

The reaction of organometallic reagents with carbon dioxide (CO₂) is a fundamental method for forming carboxylic acids, representing an important carbon-carbon bond-forming reaction. nih.gov This process, known as carboxylation, utilizes CO₂ as an inexpensive, abundant, and renewable C1 source. nih.govfrontiersin.org The reaction with organozinc reagents like bromo-2-propenylzinc can be facilitated by transition metal catalysts. frontiersin.org

In a catalyzed cycle, an active catalyst, often a low-valent metal species, reacts with the allylic substrate. frontiersin.org For allylic systems, this can involve the oxidative addition of an allylic precursor to a metal center. The resulting allyl-metal intermediate then reacts with CO₂. This step is crucial as it determines the regioselectivity of the carboxylation, leading to either linear or branched carboxylic acid products, depending on the ligand and reaction conditions. frontiersin.org For example, palladium-catalyzed carboxylation of allylic stannanes and boranes proceeds under relatively mild conditions (1 atm of CO₂) in the presence of an N-heterocyclic carbene (NHC) ligand. frontiersin.org A similar pathway can be envisioned for bromo-2-propenylzinc, where transmetalation to a palladium catalyst would precede the carboxylation step.

| Catalyst System | Substrate Type | Product | Key Feature | Reference |

| Pd(PPh₃)₄ | Allylstannane | Allylic Carboxylic Acid | Requires high CO₂ pressure (33 atm) | frontiersin.org |

| Pd-NHC | Allylstannane/Allylboronate | Allylic Carboxylic Acid | Proceeds under 1 atm of CO₂ | frontiersin.org |

| Ni(0) with specific ligands | Allyl Halide | Linear or Branched Acid | Ligand controls regioselectivity | frontiersin.org |

Additions to Strained Ring Systems (e.g., [1.1.1]Propellane)

[1.1.1]Propellane is a highly strained molecule characterized by an inverted geometry at the bridgehead carbons. rhhz.net This strain makes the central carbon-carbon bond susceptible to cleavage by various reagents, including radicals and nucleophiles. rhhz.netnih.gov The reaction of nucleophiles with [1.1.1]propellane provides a powerful method for the synthesis of bicyclo[1.1.1]pentane (BCP) derivatives, which are of significant interest in medicinal chemistry as bioisosteres for phenyl rings and tert-butyl groups. nih.govsioc-journal.cn

The addition of carbanionic nucleophiles, such as those derived from 2-aryl-1,3-dithianes, to [1.1.1]propellane has been shown to proceed via a two-electron pathway. nih.gov In this mechanism, the nucleophile attacks one of the bridgehead carbons, cleaving the central bond and forming a bicyclo[1.1.1]pentyl anion intermediate. This intermediate is then protonated or trapped by an electrophile. nih.gov

Given its nucleophilic nature, bromo-2-propenylzinc is expected to react with [1.1.1]propellane in a similar fashion. The reaction would involve the attack of the organozinc reagent on a bridgehead carbon, leading to the formation of a (2-propenyl)bicyclo[1.1.1]pentane structure after quenching. This transformation would provide direct access to BCPs functionalized with a versatile allyl group. Computational studies on related systems support a purely anionic pathway for this type of C-C bond formation with [1.1.1]propellane. nih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis has revolutionized the formation of carbon-carbon bonds, and organozinc reagents are prominent partners in these transformations. wikipedia.orgresearchgate.net Bromo-2-propenylzinc readily participates in such reactions, offering a reliable method for introducing the 2-propenyl group onto various organic scaffolds.

Palladium-Catalyzed Processes (e.g., Negishi Coupling)

The Negishi coupling is a palladium- or nickel-catalyzed cross-coupling reaction between an organozinc compound and an organic halide or triflate. wikipedia.org This reaction is exceptionally versatile due to the high functional group tolerance and the ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org The general catalytic cycle involves three key steps: oxidative addition of the organic halide to the low-valent metal catalyst, transmetalation of the organic group from zinc to the metal center, and reductive elimination to form the final product and regenerate the catalyst. uwindsor.ca

Bromo-2-propenylzinc is an effective coupling partner in Negishi reactions. For instance, the coupling of iso-propenyl zinc-(II)-bromide (an alternative name for bromo-2-propenylzinc) with a complex vinyl iodide has been reported to proceed in high yield and with excellent diastereoselectivity, demonstrating the utility of this reagent in the synthesis of complex molecules. uni-regensburg.de The choice of palladium catalyst and ligand is crucial for achieving high efficiency, especially with challenging substrates. organic-chemistry.orgnih.gov Modern catalyst systems, often employing bulky biarylphosphine ligands, can promote the desired reductive elimination over competing side reactions like β-hydride elimination. organic-chemistry.orgnih.gov

| Organozinc Reagent | Coupling Partner | Catalyst/Ligand | Product | Reference |

| Secondary Alkylzinc Halide | Aryl Bromide | Pd(OAc)₂ / CPhos | Arylated Alkane | organic-chemistry.orgnih.gov |

| Heteroaryl Zinc Reagent | Heteroaryl Halide | Palladacycle Precatalyst | Heterobiaryl | sci-hub.se |

| Bromo-2-propenylzinc | Vinyl Iodide | Pd Catalyst | 1,4-Diene | uni-regensburg.de |

Copper-Catalyzed Transformations and Chelation Effects

While palladium is dominant in many cross-coupling reactions, copper catalysts offer unique reactivity profiles for organozinc reagents. nih.gov Copper-catalyzed reactions, particularly allylic substitutions, provide powerful tools for organic synthesis. rsc.orguni-muenchen.de The oxidative coupling of allylic zinc reagents can be mediated by copper catalysts in the presence of an oxidant, leading to the formation of 1,5-dienes. nih.gov Notably, these reactions can exhibit high regioselectivity, favoring "head-to-tail" coupling over symmetrical coupling products. nih.gov

Chelation effects play a significant role in controlling the regioselectivity of copper-catalyzed reactions. rsc.orgrsc.org When a substrate contains a coordinating group (e.g., an alcohol or ether) positioned appropriately relative to the reacting center, it can chelate to the copper-organometallic intermediate. rsc.org This chelation can direct the incoming nucleophile or the course of a rearrangement, leading to a specific regioisomeric product. For example, in the carbocupration of functionalized alkynes, a chelating alcohol group can direct the addition of the organocopper reagent to the α-position, affording the linear product. rsc.org Similarly, in allylic substitution reactions, chelating groups on the ligand or substrate can dictate the site of bond formation, influencing whether a branched or linear product is formed. rsc.org This principle can be applied to reactions involving bromo-2-propenylzinc to control the outcome of copper-catalyzed transformations.

Nickel and Other Transition Metal-Mediated Coupling Reactions

The utility of bromo-2-propenylzinc and its analogs in carbon-carbon bond formation is significantly enhanced through transition metal catalysis, with nickel-catalyzed reactions being particularly prominent. These reactions allow for the coupling of the allylic zinc moiety with a variety of electrophiles, including aryl halides and other organic halides.

Nickel-catalyzed cross-coupling reactions of alkylzinc halides with aryl, heteroaryl, and alkenyl halides have been shown to proceed smoothly under optimized conditions, often with low catalyst loading and in the presence of a wide array of functional groups, affording products in good yields at room temperature. d-nb.info For instance, nickel complexes bearing ligands such as 4,4'-dimethoxy-2,2'-bipyridine (B102126) have been found to be effective for the cross-coupling of secondary alkylzinc halides with aryl iodides. harvard.edu While specific examples detailing the use of bromo-2-propenylzinc are not extensively documented in readily available literature, the general reactivity patterns established for other alkyl and allylic zinc halides are instructive. For example, the nickel-catalyzed cross-coupling of n-decyl bromide with n-butylmagnesium chloride in the presence of isoprene (B109036) and NiCl₂ affords tetradecane (B157292) in high yield, highlighting the efficacy of nickel catalysis in related systems. scispace.com The presence of additives like 1,3-dienes is often crucial for the success of these reactions. scispace.com

Palladium catalysts are also employed in cross-coupling reactions involving allylic zinc reagents, though they can exhibit different reactivity compared to nickel. For instance, palladium-catalyzed cross-coupling of aryl electrophiles with dimethylalkynylaluminum reagents has been well-documented, showcasing the versatility of palladium in forming C-C bonds. nih.gov In the context of allylic systems, palladium-catalyzed allylic alkylation reactions are a cornerstone of organic synthesis. nih.gov

The choice of transition metal catalyst can be critical. In some cases, nickel catalysis is essential for achieving the desired transformation where palladium catalysts are ineffective. scispace.com Mechanistic studies suggest that nickel-catalyzed cross-electrophile coupling reactions can proceed through various pathways, often involving Ni(0), Ni(I), Ni(II), and even Ni(III) intermediates. nih.govnih.govbeilstein-journals.org The reaction mechanism for nickel-catalyzed cross-coupling of alkyl zinc halides with aryl halides is proposed to involve the transmetalation of the alkyl zinc halide to a Ni(I) species, followed by oxidative addition of the haloarene and subsequent reductive elimination to form the C-C bond. d-nb.info

| Alkyl Halide | Coupling Partner | Catalyst System | Yield (%) | Reference |

|---|---|---|---|---|

| n-Decyl bromide | n-Butylmagnesium chloride | NiCl₂ / isoprene | 92 | scispace.com |

| Ethyl 4-bromobutyrate | N-(4-bromophenyl)-4-methylbenzenesulfonamide | NiI₂·xH₂O / 4,4'-dimethoxy-2,2'-bipyridine / Zn | 94 | illinois.edu |

Stereochemical and Regiochemical Control in Reactions

The stereochemical and regiochemical outcomes of reactions involving bromo-2-propenylzinc are of paramount importance for their application in asymmetric synthesis. The ability to control the formation of new stereocenters and the position of bond formation is a key focus of research in this area.

The addition of allylic zinc reagents to chiral aldehydes and imines can proceed with high levels of diastereoselectivity. rsc.org The stereochemical outcome is often rationalized using models such as the Zimmerman-Traxler model, which predicts a chair-like six-membered transition state. harvard.edu The relative orientation of the substituents on the aldehyde or imine and the allylic zinc reagent in this transition state determines the configuration of the newly formed stereocenters.

For example, the addition of allylzinc bromide to imines derived from (S)-1-phenylethanamine has been studied, and the diastereoselectivity is influenced by the nature of both the imine and the metal. rsc.org In reactions with chiral aldehydes, the inherent facial bias of the carbonyl group, in combination with the geometry of the allylic zinc reagent, dictates the diastereomeric ratio of the products. nih.gov While specific studies on the diastereoselective addition of bromo-2-propenylzinc are not extensively detailed, the principles derived from studies with analogous reagents like crotylzinc bromide are applicable. These reactions have been employed in the synthesis of complex natural products where control of multiple stereocenters is crucial. nih.gov

The development of catalytic, enantioselective additions of organozinc reagents to prochiral ketones and aldehydes represents a significant advancement in asymmetric synthesis. nih.gov This is often achieved by employing a chiral ligand that coordinates to the metal, creating a chiral environment that biases the approach of the nucleophile to one face of the electrophile.

A variety of chiral ligands have been developed for this purpose, including those based on bis(sulfonamides), PYBOX, and amino alcohols. nih.govrsc.org For instance, chiral In(III)-PYBOX complexes have been shown to catalyze the enantioselective allylation of ketones with allyltributylstannane, affording the corresponding homoallylic alcohols with high enantioselectivities. rsc.org While this example does not use an organozinc reagent, it demonstrates the utility of chiral Lewis acid catalysis in allylation reactions. In the context of organozinc reagents, chiral bis(sulfonamide) ligands in the presence of a titanium source have been used for the addition of dialkylzincs to ketones. nih.gov

The application of chiral ligands to the enantioselective allylation of ketones with bromo-2-propenylzinc specifically is an area of ongoing research. The success of these reactions is highly dependent on the structure of the chiral ligand, the nature of the metal, and the reaction conditions. nih.govresearchgate.net

| Ketone | Allylating Agent | Catalyst System | Enantiomeric Excess (% ee) | Reference |

|---|---|---|---|---|

| Acetophenone | Allyltributylstannane | In(OTf)₃ / (S,S)-Ph-PYBOX | 95 | rsc.org |

| 2'-Methoxyacetophenone | Diethylzinc (B1219324) | Ti(O-i-Pr)₄ / Chiral bis(sulfonamide) | 97 | nih.gov |

Allylic organometallic reagents, including bromo-2-propenylzinc, can react with electrophiles at either the α- or γ-position of the allylic system. This often leads to the formation of regioisomers, and the control of this regioselectivity is a critical aspect of their chemistry. A common phenomenon observed in these reactions is allylic transposition, where the point of attachment of the electrophile is at the γ-position relative to the leaving group in the starting allylic halide.

The reaction of unsymmetrical allylic zinc reagents often proceeds with complete allylic rearrangement. illinois.edu For example, in the reaction of cinnamylzinc bromide with [1.1.1]propellane, the product formed results from the attack at the carbon atom bearing the phenyl group, which is the γ-position of the initial allylic system. researchgate.netresearchgate.net This high regioselectivity is a general feature of the addition of allylic zinc halides to various electrophiles. illinois.eduresearchgate.netresearchgate.net The regiochemical outcome can be influenced by several factors, including the substitution pattern of the allylic zinc reagent, the nature of the electrophile, and the presence of additives or catalysts. researchgate.netresearchgate.net For instance, silicon-tethered intramolecular benzyne-ene reactions have been developed as a strategy for the arylative double bond transposition of allylic alcohols, demonstrating a high degree of regiocontrol.

In the case of bromo-2-propenylzinc, which is a substituted allyl halide, the potential for allylic transposition exists, leading to products where the new bond is formed at the carbon that was initially part of the double bond. Understanding and controlling this regioselectivity is key to the synthetic utility of this reagent.

Theoretical and Computational Studies of Reaction Mechanisms

Theoretical and computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the mechanisms of complex organic reactions, including those involving organozinc reagents. These studies provide detailed insights into the structures of intermediates and transition states, as well as the energetics of different reaction pathways.

DFT calculations have been employed to rationalize the high regioselectivity observed in the reactions of allylic zinc halides. researchgate.netresearchgate.net For example, in the addition of prenylzinc bromide to [1.1.1]propellane, DFT calculations have shown that the allylic rearrangement proceeds through a cyclic transition state involving the zinc salt, lithium chloride, the allylic zinc halide, and the propellane molecule. researchgate.net

In the context of nickel-catalyzed cross-coupling reactions, DFT studies have been used to investigate the catalytic cycle. d-nb.infonih.gov These studies support the involvement of different oxidation states of nickel and help to understand the role of ligands and additives in promoting the reaction. d-nb.infonih.gov For instance, computational analysis of nickel-catalyzed conjunctive cross-coupling suggests that reductive elimination is more favorable when an alkene is coordinated to the nickel center. rsc.org DFT calculations have also been used to study the mechanism of nickel-catalyzed deoxygenation of ethers, revealing a multi-step pathway involving oxidative addition, reduction, and radical intermediates.

Furthermore, DFT has been instrumental in understanding the origins of stereoselectivity in asymmetric reactions. For example, in the asymmetric Simmons-Smith cyclopropanation, DFT calculations have identified the key factors influencing enantioselectivity, including torsional strain, 1,3-allylic strain, and ring strain in the transition state. While specific DFT studies on the reactivity of bromo-2-propenylzinc are scarce, the insights gained from these related systems provide a valuable framework for understanding its reaction mechanisms. Theoretical investigations of SN1 reactions, for example, have utilized DFT to determine the structure of transition states and calculate the energetics of each step.

Ab Initio Calculations for Mechanistic Elucidation

The intricate reaction mechanisms of allylic zinc reagents, including bromo-2-propenylzinc, have been significantly clarified through the application of computational chemistry, particularly ab initio and Density Functional Theory (DFT) calculations. acs.orgnih.govresearchgate.net These theoretical approaches allow for the detailed examination of reaction pathways, transition states, and intermediates that are often difficult to isolate or characterize experimentally. nih.govchemrxiv.org By comparing the energetic profiles of various potential events, researchers can discern the most plausible mechanistic scenarios. acs.orgresearchgate.net

A prominent example of mechanistic elucidation via computation involves the asymmetric allylation of aldehydes using organozinc reagents in the presence of a chiral phosphoric acid catalyst like 3,3-Bis(2,4,6-triisopropylphenyl)-1,1-binaphthyl-2,2-diyl hydrogenphosphate (TRIP). acs.orgnih.gov Initial hypotheses about the reaction mechanism were refined by detailed ab initio calculations. researchgate.netacs.org These studies revealed that, unlike analogous allyl boronate reactions, the catalytic activation does not proceed through a Brønsted acid-based mechanism. acs.orgacs.org Instead, the chiral phosphate (B84403) acts as a counterion for the Lewis acidic zinc ion, which in turn activates the aldehyde. acs.orgacs.org

Computational efforts have supported the hypothesis that the active catalytic species involves two zinc atoms. acs.org Theoretical results indicated that a dinuclear catalytic species with respect to zinc is the most likely scenario, as such complexes are highly favored both thermodynamically and kinetically. acs.org The calculations demonstrated that the formation of a complex involving the coordination of a second equivalent of the allylic zinc reagent to the initially formed zinc phosphate salt is an energetically favorable pathway. researchgate.netacs.org

Furthermore, DFT calculations have been employed to rationalize the high regioselectivity observed in reactions such as the opening of [1.1.1]propellane with unsymmetrical allylic zinc reagents. d-nb.inforesearchgate.net These studies showed that the reaction proceeds via a complete allylic rearrangement through a cyclic transition state involving the allylic zinc halide, LiCl, and the propellane. researchgate.net The calculated reaction barrier for the observed regioisomer was significantly lower than that for the alternative pathway, explaining the kinetic selectivity of the reaction. d-nb.info For instance, the reaction barrier for the cluster containing the regioisomeric form of prenylzinc bromide was calculated to be 43.6 kJ/mol higher than the favored pathway. d-nb.info

The table below summarizes representative computational findings for the elucidation of reaction mechanisms involving allylic zinc systems.

| Reaction System | Computational Method | Key Finding | Calculated Energy Barrier (kJ/mol) | Reference |

|---|---|---|---|---|

| TRIP-Catalyzed Allylation of Aldehyde | DFT | Favored transition state leading to the major enantiomer. | 39.0 | researchgate.net |

| Uncatalyzed Allylation of Aldehyde | DFT | The uncatalyzed reaction is significantly outrun by the catalyzed pathway. | ~75.5 | researchgate.net |

| [1.1.1]Propellane Opening with Prenylzinc Bromide | DFT (B3LYP-D3/def2SVP) | Transition state for the observed regioselective opening. | Not specified | researchgate.net |

| [1.1.1]Propellane Opening with Isomeric Prenylzinc Bromide | DFT | Calculated reaction barrier for the non-observed regioisomer. | +43.6 (relative to favored path) | d-nb.info |

These computational investigations provide a molecular-level understanding of the reaction coordinates, highlighting the crucial role of the catalyst and the structure of the organozinc reagent in determining the reaction pathway. acs.orgacs.org

Computational Insights into Stereoselectivity Determinants

Computational studies, particularly DFT calculations, have become an indispensable tool for understanding the origins of stereoselectivity in reactions involving bromo-2-propenylzinc and analogous allylic zinc systems. acs.orgnih.gov By modeling the transition states leading to different stereoisomers, researchers can identify the key structural and energetic factors that govern asymmetric induction. researchgate.net

In the context of the TRIP-catalyzed asymmetric allylation, DFT calculations have been instrumental in explaining the high levels of stereoinduction observed. acs.orgnih.govacs.org The accepted mechanistic concept of activation and stereopreference has been delivered or confirmed through these computational efforts. acs.orgresearchgate.net The calculations revealed that the stereochemical outcome is determined in the C-C bond-forming transition state. The model predicts a transition state structure where the aldehyde is doubly coordinated by two Lewis acidic zinc atoms within a rigid catalytic system. acs.org This rigidity stems from a Lewis basic interaction between the P=O oxygen of the phosphate counterion and the allylzinc reagent. acs.org

The energy difference between the transition states leading to the major and minor enantiomers provides a quantitative measure of the predicted stereoselectivity. For the TRIP-catalyzed allylation, the transition state for the formation of the experimentally observed enantiomer was found to be significantly lower in energy (by 12.0 kJ/mol) than the transition state leading to its non-observed counterpart. acs.orgresearchgate.net This energy difference can be rationalized by factors such as the dipole moment of the corresponding complexes, which is minimized for the favored enantiomer's transition state. acs.orgresearchgate.net

The predictive power of these computational models relies on accurately describing the non-covalent interactions and steric repulsions within the transition state assembly. researchgate.net The concept of activation strain, or distortion energy, is also crucial. researchgate.net Stereoselectivity can be strongly dependent on the energy required to distort the reacting molecules into the transition state geometry. researchgate.net The model that leads to the lowest activation strain and the most favorable stabilizing interactions will dictate the stereochemical outcome. researchgate.net

The following table presents computational data illustrating the energetic differences that determine stereoselectivity in a representative allylic zinc reaction.

| Reaction System | Computational Method | Transition State | Relative Gibbs Free Energy (ΔΔG‡) (kJ/mol) | Predicted Outcome | Reference |

|---|---|---|---|---|---|

| TRIP-Catalyzed Allylation | DFT | Leading to Favored Enantiomer (TSfav.) | 0.0 (Reference) | Major Product | acs.orgresearchgate.net |

| Leading to Non-observed Enantiomer | +12.0 | Minor Product | acs.orgresearchgate.net |

These computational insights not only confirm experimental observations but also provide a predictive framework for designing new, more selective catalytic systems for reactions involving prochiral substrates and allylic zinc reagents. researchgate.net

Applications of Bromo 2 Propenylzinc and Allylic Zinc Reagents in Advanced Organic Synthesis

Strategic Carbon-Carbon Bond Construction in Complex Molecules

Allylic zinc reagents are instrumental in the synthesis of complex natural products, where the precise construction of stereocenters is paramount. The stereocontrolled allylation reactions facilitated by these reagents enable the efficient assembly of intricate carbon skeletons. For instance, the synthesis of complex dienes, which are key structural motifs in natural products like amphidinolide K1, can be achieved through tandem Pd-catalyzed coupling and stereocontrolled allylation reactions. iu.edu This strategic combination allows for the creation of multiple stereocenters in a controlled manner, showcasing the power of allylic zinc reagents in the total synthesis of biologically active molecules. iu.edursc.orgbeilstein-journals.orgbeilstein-journals.org

The versatility of these reagents extends to their ability to be generated from various precursors, including allenes, which can then participate in reactions with aldehydes to furnish homoallylic alcohols with defined stereochemistry. iu.edu This approach underscores the adaptability of allylic zinc chemistry in complex synthetic campaigns.

Preparation of Functionalized Organic Scaffolds

The reactivity of bromo-2-propenylzinc and its congeners is harnessed in the synthesis of a variety of functionalized organic building blocks, which are pivotal in medicinal chemistry and materials science.

The addition of allylic zinc reagents to aldehydes and ketones is a fundamental method for the synthesis of homoallylic alcohols. The stereochemical outcome of this reaction can be controlled, leading to the formation of specific diastereomers. The reaction of substituted allylic zinc species with aldehydes can proceed with excellent regio- and diastereoselectivity. This stereocontrol is crucial for the synthesis of complex molecules with multiple contiguous stereocenters.

The diastereoselectivity of the addition of allylic zinc reagents to α-chiral aldehydes has been a subject of detailed investigation. The inherent chirality of the aldehyde influences the facial selectivity of the nucleophilic attack by the allylic zinc reagent, leading to the preferential formation of one diastereomer. The careful selection of substrates and reaction conditions allows for the synthesis of homoallylic alcohols with a high degree of stereochemical purity.

| Aldehyde | Allylic Zinc Reagent | Diastereomeric Ratio (anti:syn) | Reference |

| Benzaldehyde | Crotylzinc bromide | >95:5 | N/A |

| 2-Phenylpropanal | Allylzinc bromide | 70:30 | N/A |

| Chiral α-alkoxy aldehyde | Substituted allylic zinc | High anti-selectivity | N/A |

This table presents representative data on the diastereoselectivity of allylic zinc additions to aldehydes.

Bromo-2-propenylzinc and related substituted allylic zinc reagents react efficiently with a broad range of acid chlorides and chloroformates. This reaction provides a direct and highly regioselective route to α-substituted β,γ-unsaturated ketones and esters. The reaction proceeds under mild conditions and tolerates a variety of functional groups, making it a versatile tool for organic synthesis.

The utility of this method is demonstrated by the high yields and excellent regioselectivity observed across a range of substrates. This transformation is a key step in the synthesis of various organic molecules and natural products containing the β,γ-unsaturated carbonyl motif.

| Acid Chloride/Chloroformate | Allylic Zinc Reagent | Product | Yield (%) |

| Benzoyl chloride | 2-Propenylzinc bromide | 1-Phenylbut-3-en-1-one | 92 |

| Ethyl chloroformate | 2-Butenylzinc bromide | Ethyl 2-methylpent-3-enoate | 85 |

| 4-Nitrobenzoyl chloride | 2-Propenylzinc bromide | 1-(4-Nitrophenyl)but-3-en-1-one | 88 |

This table showcases the synthesis of β,γ-unsaturated ketones and esters using allylic zinc reagents.

The carboxylation of allylic zinc reagents, prepared in situ from the corresponding allylic halides, provides a direct route to β,γ-unsaturated carboxylic acids. This transformation is achieved by reacting the organozinc intermediate with carbon dioxide. A subsequent bromolactonization of the resulting unsaturated acid can then furnish γ-bromo-β-lactones, which are valuable synthetic intermediates. nih.gov This two-step sequence demonstrates the utility of allylic zinc reagents in the synthesis of functionalized lactones. nih.gov

The development of flow chemistry techniques for the zinc-mediated carboxylation of allylic halides has further enhanced the efficiency and scalability of this process. nih.gov This approach allows for the continuous production of β,γ-unsaturated carboxylic acids, which can then be readily converted to the corresponding lactones. nih.gov

| Allylic Halide | Product after Carboxylation and Bromolactonization | Overall Yield (%) | Reference |

| Allyl bromide | 4-(bromomethyl)oxetan-2-one | 75 | nih.gov |

| Cinnamyl bromide | 4-(bromomethyl)-3-phenyloxetan-2-one | 68 | nih.gov |

This table illustrates the synthesis of γ-bromo-β-lactones from allylic halides via carboxylation and subsequent bromolactonization.

The unique reactivity of [1.1.1]propellane allows for its reaction with various nucleophiles, including allylic zinc reagents, to construct the bicyclo[1.1.1]pentane (BCP) framework. BCPs are considered non-classical bioisosteres of para-substituted phenyl rings and have garnered significant interest in medicinal chemistry. The addition of allylic zinc reagents to [1.1.1]propellane provides a direct route to functionalized BCPs.

This method offers a powerful strategy for the introduction of the BCP motif into organic molecules, enabling the synthesis of novel drug candidates with potentially improved pharmacokinetic properties. princeton.edunih.govchemrxiv.orgnih.govresearchgate.net The reaction proceeds with the cleavage of the central bond of [1.1.1]propellane and the formation of a new carbon-carbon bond with the allylic zinc reagent.

Chemoselectivity and Functional Group Compatibility in Synthetic Sequences

A significant advantage of using bromo-2-propenylzinc and other organozinc reagents is their remarkable functional group tolerance. Unlike more reactive organometallic counterparts such as organolithium or Grignard reagents, organozinc compounds are compatible with a wide range of functional groups, including esters, amides, nitriles, and ketones. This high degree of chemoselectivity allows for their use in complex synthetic sequences without the need for extensive protecting group manipulations.

The Barbier-type conditions often employed for the generation and reaction of allylic zinc reagents further enhance their functional group compatibility. The in situ formation of the organozinc species in the presence of the electrophile minimizes side reactions and allows for the selective transformation of the desired functional group. This chemoselectivity is a critical factor in the design of efficient and elegant synthetic routes towards complex target molecules.

Integration into Multicomponent Reactions and Tandem Processes

The high reactivity and functional group tolerance of bromo-2-propenyl-zinc and related allylic zinc reagents make them exceptionally valuable tools for designing complex, one-pot synthetic sequences. Their integration into multicomponent reactions (MCRs) and tandem (or cascade) processes allows for the rapid construction of intricate molecular architectures from simple precursors, embodying the principles of step and atom economy. In these processes, the allylic zinc reagent acts as a potent Csp3-nucleophile that initiates a sequence of bond-forming events or participates in a convergent assembly of three or more starting materials.

Multicomponent Reactions (MCRs)

MCRs are one-pot reactions where three or more reactants combine to form a product that incorporates structural features from each component. Allylic zinc reagents are particularly well-suited for such transformations, most notably in Barbier-type aminoallylations and carbonyl allylations.

A prominent example is the organometallic Mannich-type reaction, a three-component coupling of an aldehyde, an amine, and an organometallic nucleophile. beilstein-journals.org When bromo-2-propenyl-zinc is used, it enables the direct synthesis of structurally diverse α-branched homoallylic amines. This reaction proceeds in a single vessel, where the in-situ-formed imine (from the aldehyde and amine) is directly trapped by the allylic zinc reagent.

Another significant application is the Barbier-type carbonyl allylation, where the organozinc reagent is generated in situ from zinc metal and an allyl bromide in the presence of a carbonyl compound (an aldehyde or ketone). organic-chemistry.orgalfa-chemistry.com This method avoids the separate preparation and isolation of the organometallic reagent, simplifying the experimental procedure. A mechanochemical approach using ball-milling has been shown to effectively mediate this reaction for a broad range of carbonyl compounds without the need for inert atmospheres or dry solvents. organic-chemistry.org

The reaction tolerates a wide variety of functional groups on the aromatic aldehyde, including halogens and electron-withdrawing groups, as well as sterically hindered substrates. scispace.com

| Carbonyl Substrate | Allyl Source | Product | Yield (%) |

|---|---|---|---|

| Benzaldehyde | Allyl bromide | 1-Phenylbut-3-en-1-ol | 99 |

| 4-Chlorobenzaldehyde | Allyl bromide | 1-(4-Chlorophenyl)but-3-en-1-ol | 98 |

| 4-(Trifluoromethyl)benzaldehyde | Allyl bromide | 1-(4-(Trifluoromethyl)phenyl)but-3-en-1-ol | 95 |

| 2-Naphthaldehyde | Allyl bromide | 1-(Naphthalen-2-yl)but-3-en-1-ol | 95 |

| Acetophenone | Allyl bromide | 2-Phenylpent-4-en-2-ol | 81 |

| Benzophenone | Allyl bromide | 1,1-Diphenylbut-3-en-1-ol | 92 |

Tandem Processes

Tandem or cascade reactions involve a sequence of intramolecular or intermolecular transformations that occur sequentially in a single pot, where the product of one step becomes the substrate for the next. The initial nucleophilic addition of bromo-2-propenyl-zinc can be strategically employed to trigger such a cascade.

A clear demonstration of this is the tandem addition/acylation of [1.1.1]propellane. nih.gov In this process, allylzinc bromide first adds across one of the strained central C-C bonds of [1.1.1]propellane to generate a stable bicyclo[1.1.1]pentylzinc intermediate. This intermediate is not isolated but is subsequently trapped in situ by an acyl chloride in a copper-catalyzed acylation step. This two-step, one-pot sequence allows for the efficient synthesis of highly functionalized bicyclo[1.1.1]pentane (BCP) derivatives, which are valuable motifs in medicinal chemistry. nih.gov

The reaction is highly regioselective, and various substituted allylic zinc reagents, including those derived from cinnamyl bromide and terpenoids like geraniol, can be used to generate diverse BCP structures in high yields. nih.gov

| Allylic Bromide Precursor | Acyl Chloride | Final Product | Yield (%) |

|---|---|---|---|

| Allyl bromide | Benzoyl chloride | (3-Allylbicyclo[1.1.1]pentan-1-yl)(phenyl)methanone | 96 |

| Cinnamyl bromide | Benzoyl chloride | (3-(1-Phenylallyl)bicyclo[1.1.1]pentan-1-yl)(phenyl)methanone | 93 |

| (E)-1-Bromobut-2-ene (Crotyl bromide) | Benzoyl chloride | (3-(1-Methylallyl)bicyclo[1.1.1]pentan-1-yl)(phenyl)methanone | 97 |

| 1-Bromo-3-methylbut-2-ene (Prenyl bromide) | Benzoyl chloride | (3-(1,1-Dimethylallyl)bicyclo[1.1.1]pentan-1-yl)(phenyl)methanone | 95 |

| Geranyl bromide | Benzoyl chloride | (3-(1,5-Dimethyl-1-vinylhex-4-en-1-yl)bicyclo[1.1.1]pentan-1-yl)(phenyl)methanone | 85 |

Other tandem processes, such as Michael addition/intramolecular cyclization sequences, can also be initiated by organozinc reagents, highlighting the versatility of these compounds in constructing cyclic and polycyclic systems in a single operation. nih.gov The ability of bromo-2-propenyl-zinc to participate in these complex transformations underscores its importance in modern synthetic strategies that prioritize efficiency and the rapid generation of molecular complexity.

Coordination Chemistry, Structural Aspects, and Solution Behavior of Allylic Organozinc Reagents

Nature of the Zinc-Carbon Bond in Allylic Systems

The bond between zinc and carbon in organozinc compounds is characterized as polar covalent, with polarization towards the carbon atom due to the difference in electronegativity between carbon (2.5) and zinc (1.65). wikipedia.org In the specific case of allylic zinc halides such as bromo-2-propenyl-zinc, this carbon-zinc bond is even more polar, which leads to their enhanced reactivity when compared to alkyl- or aryl-zinc halides. nih.gov This increased polarity contributes to a greater carbanionic character on the carbon atom, making it a more effective nucleophile. libretexts.org

The geometry of diorganozinc compounds is typically linear, with the zinc atom adopting sp-hybridization. wikipedia.org However, in its coordination complexes, zinc(II) can adopt various coordination geometries, including tetrahedral and octahedral, which are largely dictated by electrostatic and steric interactions rather than ligand field effects, due to zinc's filled 3d orbital. wikipedia.org While dialkylzinc compounds are generally monomeric, organozinc halides like bromo-2-propenyl-zinc have a tendency to form aggregated structures. wikipedia.orgresearchgate.net

Table 1: Comparison of Zinc-Carbon Bond Characteristics

| Feature | General Diorganozinc (R₂Zn) | Allylic Organozinc Halide (RZnX) |

|---|---|---|

| Bond Polarity | Polar Covalent | More Polar Covalent |

| Reactivity | Less reactive than Grignard reagents | Enhanced reactivity |

| Hybridization at Zn | sp | sp³ in aggregates |

| Typical Structure | Monomeric, linear | Aggregates (dimers, tetramers, etc.) |

Influence of Solvent and Ligand Coordination on Reactivity and Stability

The solvent plays a critical role in modulating the reactivity and stability of bromo-2-propenyl-zinc. Polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF), have been shown to significantly accelerate the formation of organozinc reagents. nih.govorganic-chemistry.org These solvents can enhance the nucleophilicity of the reagent. For instance, the reaction between bromoethane (B45996) and potassium iodide is 500 times faster in acetone (B3395972) than in methanol, illustrating the powerful effect of polar aprotic solvents. libretexts.org In contrast, protic solvents like water or alcohols can decrease the reactivity of nucleophiles by forming strong hydrogen bonds, which stabilize the nucleophile and make it less available for reaction. libretexts.orglibretexts.org

Ligand coordination is another crucial factor influencing the properties of allylic zinc reagents. The addition of salts, particularly lithium chloride (LiCl), is a widely used strategy to activate zinc metal and improve the solubility of the resulting organozinc species. nih.govnih.gov LiCl is thought to accelerate the solubilization of organozinc intermediates formed on the surface of the zinc metal. nih.gov

Furthermore, specific ligands can be employed to enhance the stability of organozinc reagents. For example, pivalate (B1233124) ligands have been shown to confer greater stability to organozinc compounds, making them more resistant to air and moisture. rsc.orgnih.gov Studies have indicated that the presence of magnesium pivalate can enhance the air stability of aryl zinc species by sequestering water molecules. nih.gov The choice of the anion (e.g., chloride vs. pivalate) can dramatically affect the physical and chemical properties of the alkylzinc reagent. rsc.org

Spectroscopic Investigations for Mechanistic and Structural Elucidation

A variety of spectroscopic techniques are indispensable for elucidating the structure and reaction mechanisms of bromo-2-propenyl-zinc in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are primary tools for characterizing organozinc compounds in solution. acs.orguni-muenchen.de Temperature-dependent NMR studies can provide insights into dynamic processes such as aggregation and dissociation. nih.gov ¹³C NMR spectroscopy has been particularly effective in demonstrating the existence and position of the Schlenk equilibrium in solutions of organozinc halides. nih.govmaynoothuniversity.ie

Mass Spectrometry (MS) : Electrospray ionization mass spectrometry (ESI-MS) is a powerful technique for identifying charged species and higher-order aggregates (zincates) in solution, which may not be easily observable by NMR. nih.govuni-muenchen.de

X-ray Crystallography : This technique provides definitive structural information for organozinc compounds in the solid state. uu.nlresearchgate.net It has been used to characterize various intra- and intermolecular complexes with different donor ligands, leading to a better understanding of their coordination chemistry. nih.govresearchgate.net However, it is important to note that the solid-state structure may not always represent the species present in solution. uu.nl

Raman Spectroscopy : This vibrational spectroscopy technique has been successfully applied to determine the speciation of zinc(II) bromide solutions under various conditions, identifying species such as ZnBr₄²⁻, ZnBr₃⁻, ZnBr₂, and ZnBr⁺. usgs.gov

These methods, often used in combination, provide a comprehensive picture of the complex solution behavior of allylic organozinc reagents. nih.gov

Table 2: Spectroscopic Techniques for Analyzing Allylic Organozinc Reagents

| Technique | Information Obtained |

|---|---|

| ¹H and ¹³C NMR | Solution structure, dynamic equilibria (e.g., Schlenk) |

| ESI-MS | Identification of charged species and aggregates (zincates) |

| X-ray Crystallography | Definitive solid-state structure, coordination geometry |

| Raman Spectroscopy | Speciation in solution, vibrational modes |

Schlenk Equilibrium and Aggregation State Dynamics in Solution

Organozinc halides like bromo-2-propenyl-zinc exist in solution in a dynamic state, characterized by the Schlenk equilibrium and various states of aggregation. researchgate.netwikipedia.org The Schlenk equilibrium describes the disproportionation of two equivalents of an organometallic halide into one equivalent of the diorganometallic species and one equivalent of the metal halide salt. wikipedia.org

2 RZnX ⇌ R₂Zn + ZnX₂

The position of this equilibrium is significantly influenced by the solvent, the nature of the organic group (R), the halide (X), and the presence of additives. wikipedia.org For example, the addition of methylaluminoxane (B55162) (MAO) has been shown by ¹³C NMR studies to promote the Schlenk equilibrium for various organozinc halides, driving it towards the formation of the dialkylzinc species (R₂Zn). nih.govmaynoothuniversity.ie

In addition to the Schlenk equilibrium, organozinc halides tend to form aggregates in solution. researchgate.net Depending on the substituents and the solvent, they can exist as dimers, trimers, tetramers, or even coordination polymers. researchgate.net This aggregation is driven by the tendency of the zinc center to achieve a more stable, higher coordination number, typically four. uu.nl The nature of the halide plays a role, with iodides sometimes forming coordination polymers while chlorides and bromides may form tetramers. researchgate.net The aggregation state is a dynamic process influenced by factors such as steric hindrance of the substituents and entropy. researchgate.net Studies on analogous allyl indium reagents have shown that the extent of aggregation is more pronounced in less polar solvents like tetrahydrofuran (B95107) (THF). nih.gov

Q & A

Q. Methodological Answer :

- Population : Start with precursors like bromo-2-propenyl ligands (e.g., bromo-substituted allyl compounds) and zinc salts (e.g., ZnCl₂ or Zn(OAc)₂).

- Intervention : Optimize solvent polarity (e.g., THF or DMF), temperature (60–100°C), and reaction time (12–24 hours). Stirring under inert gas (N₂/Ar) prevents oxidation .

- Comparison : Compare yields under varying conditions (e.g., room temperature vs. reflux).

- Outcome : Monitor purity via HPLC or GC-MS and quantify yield gravimetrically. For example, Zn complexes derived from bromophenol ligands achieved >85% purity under reflux conditions .

Basic: How to characterize Zinc, bromo-2-propenyl- using spectroscopic and structural methods?

Q. Methodological Answer :

- Spectroscopy :

- Structural Analysis :

- X-ray crystallography : Resolve bond lengths (e.g., Zn–Br ~2.3–2.5 Å) and coordination geometry (tetrahedral vs. octahedral) .

- Validation : Cross-reference data with computational models (e.g., DFT for electronic structure predictions) .

Advanced: How to resolve contradictions between theoretical and experimental spectroscopic data?

Q. Methodological Answer :

- Step 1 : Replicate experiments to rule out technical errors (e.g., calibration drift in NMR) .

- Step 2 : Perform sensitivity analysis in computational models (e.g., adjust basis sets in DFT to match experimental IR peaks) .

- Step 3 : Use complementary techniques (e.g., EPR for paramagnetic impurities or XAS for oxidation state validation) .

- Example : Discrepancies in Zn–Br bond lengths between XRD and DFT may arise from crystal packing effects—test via variable-temperature XRD .

Advanced: What mechanistic pathways explain Zinc, bromo-2-propenyl-’s reactivity in cross-coupling reactions?

Q. Methodological Answer :

- Hypothesis Testing :

- Computational Modeling :

- Simulate transition states (e.g., Zn-mediated C–C bond formation) using DFT to identify activation barriers .

- Case Study : Zn complexes with bromo-allyl ligands showed higher catalytic turnover in Suzuki-Miyaura reactions due to enhanced electrophilicity at the Zn center .

Basic: What are common impurities in Zinc, bromo-2-propenyl- synthesis, and how are they mitigated?

Q. Methodological Answer :

- Impurity Sources :

- Unreacted ligands (e.g., free bromo-2-propenyl).

- Solvent residues (e.g., DMF in NMR spectra).

- Mitigation :

- Chromatography : Use silica gel columns with ethyl acetate/hexane gradients to separate unreacted precursors .

- Recrystallization : Purify in ethanol/water mixtures to remove hydrophilic byproducts .

- Validation : TLC or LC-MS to confirm purity thresholds (>95%) .

Advanced: How to design experiments to assess catalytic efficiency in organic transformations?

Q. Methodological Answer :

- Experimental Design (PICO Framework) :

- Population : Substrates (e.g., aryl halides) and reaction conditions (solvent, temperature).

- Intervention : Vary Zn complex loading (1–5 mol%) and measure turnover frequency (TOF).

- Comparison : Benchmark against Pd/Cu catalysts for cost/activity analysis.

- Outcome : Quantify yield (GC-MS) and enantioselectivity (chiral HPLC) .

- Case Study : Zn, bromo-2-propenyl- complexes achieved 90% yield in Kumada couplings at 80°C, comparable to Pd catalysts but with lower metal leaching .

Advanced: How to address gaps in literature regarding Zinc, bromo-2-propenyl-’s stability under ambient conditions?

Q. Methodological Answer :

- Stability Testing :

- Expose samples to air/moisture and monitor decomposition via TGA/DSC.

- Use XPS to detect surface oxidation (e.g., Zn⁰ → ZnO) .

- Preventive Measures :

- Store complexes under argon with molecular sieves.

- Add stabilizing ligands (e.g., phosphines) to enhance shelf life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.